molecular formula C13H15F2NO B6200815 1-benzoyl-2-(difluoromethyl)piperidine CAS No. 2742660-14-4

1-benzoyl-2-(difluoromethyl)piperidine

Cat. No.: B6200815
CAS No.: 2742660-14-4
M. Wt: 239.3
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Description

1-benzoyl-2-(difluoromethyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the benzoyl and difluoromethyl groups in this compound imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzoyl-2-(difluoromethyl)piperidine typically involves the introduction of the benzoyl and difluoromethyl groups onto a piperidine ring. One common method involves the reaction of piperidine with benzoyl chloride in the presence of a base such as triethylamine to form 1-benzoylpiperidine. This intermediate can then be reacted with a difluoromethylating agent, such as difluoromethyl iodide, under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-2-(difluoromethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: 1-(hydroxybenzyl)-2-(difluoromethyl)piperidine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzoyl-2-(difluoromethyl)piperidine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.

    Medicine: Piperidine derivatives are known for their pharmacological activities. This compound may serve as a lead compound in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzoyl-2-(difluoromethyl)piperidine involves its interaction with specific molecular targets. The benzoyl group can interact with hydrophobic pockets in proteins, while the difluoromethyl group can form strong hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-benzoylpiperidine: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    2-(difluoromethyl)piperidine: Lacks the benzoyl group, affecting its reactivity and interactions.

    1-benzoyl-2-methylpiperidine: Contains a methyl group instead of a difluoromethyl group, leading to different steric and electronic effects.

Uniqueness

1-benzoyl-2-(difluoromethyl)piperidine is unique due to the presence of both the benzoyl and difluoromethyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2742660-14-4

Molecular Formula

C13H15F2NO

Molecular Weight

239.3

Purity

95

Origin of Product

United States

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